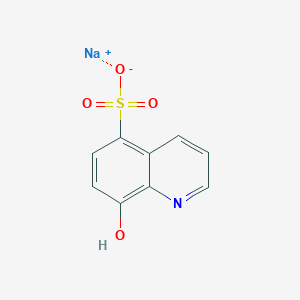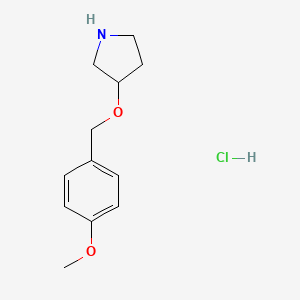![molecular formula C5H3IN4 B11867585 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208089-76-2](/img/structure/B11867585.png)
8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as an active catalyst has been documented. This method is environmentally friendly and effective, yielding high product quantities under solvent-free conditions or in ethanol as a green solvent . Another method involves the use of microwave irradiation, which provides a catalyst-free and additive-free approach, resulting in good-to-excellent yields .
Chemical Reactions Analysis
8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for designing new drugs, particularly as kinase inhibitors and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: It finds applications in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds such as:
[1,2,4]triazolo[4,3-a]pyrazine: Known for its kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activity.
[1,2,4]triazolo[1,5-a]pyridine: Used in medicinal chemistry for its diverse biological activities. The uniqueness of this compound lies in its iodine substitution, which enhances its reactivity and potential for various chemical transformations.
Properties
CAS No. |
1208089-76-2 |
|---|---|
Molecular Formula |
C5H3IN4 |
Molecular Weight |
246.01 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H |
InChI Key |
JFEASCXOAYOEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)




![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)





